molecular formula C8Cl10 B14742119 Decachloro-p-xylene CAS No. 2142-35-0

Decachloro-p-xylene

Cat. No.: B14742119
CAS No.: 2142-35-0
M. Wt: 450.6 g/mol
InChI Key: DTOMKKRROVKOGE-UHFFFAOYSA-N
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Description

Decachloro-p-xylene (C₈Cl₁₀) is a fully chlorinated derivative of p-xylene, where all ten hydrogen atoms on the aromatic ring and methyl groups are replaced by chlorine atoms. This structural modification imparts exceptional thermal stability, chemical inertness, and resistance to degradation, making it a compound of interest in flame retardancy and specialty polymer applications.

Properties

CAS No.

2142-35-0

Molecular Formula

C8Cl10

Molecular Weight

450.6 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3,6-bis(trichloromethyl)benzene

InChI

InChI=1S/C8Cl10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18

InChI Key

DTOMKKRROVKOGE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decachloro-p-xylene can be synthesized through the chlorination of p-xylene. The process involves the substitution of hydrogen atoms in p-xylene with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound involves a multi-step chlorination process. The reaction is conducted in a chlorination reactor where p-xylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Decachloro-p-xylene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decachloro-p-xylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decachloro-p-xylene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of Decachloro-p-xylene and Analogous Compounds

Property This compound (C₈Cl₁₀) Dichlorodi-p-xylylene (C₈H₆Cl₂) Dechlorane Plus (C₁₈H₁₂Cl₁₂)
Chlorine Content 10 Cl atoms 2 Cl atoms 12 Cl atoms
Molecular Weight ~412.7 g/mol ~161.0 g/mol ~653.7 g/mol
Primary Applications Flame retardants, polymers Plastics, coatings Flame retardants
Environmental Persistence High (inferred) Moderate Very high
Regulatory Status Likely SVHC* Limited data SVHC (EU REACH)

*SVHC: Substance of Very High Concern under EU REACH regulations.

Dichlorodi-p-xylylene

Dichlorodi-p-xylylene (C₈H₆Cl₂) is a dichlorinated derivative of p-xylene. Unlike this compound, it retains eight hydrogen atoms, resulting in lower thermal stability and higher reactivity. It is primarily used in coatings and plastics due to its moderate chlorine content and ease of synthesis . However, its environmental persistence is less pronounced compared to fully chlorinated analogs like this compound.

Dechlorane Plus

Dechlorane Plus (C₁₈H₁₂Cl₁₂), a fully chlorinated bicyclic ether, shares this compound’s high chlorine content and persistence. This compound’s regulatory trajectory may mirror this, given its structural similarity.

Other Chlorinated Xylene Derivatives

Compounds like α-chloro-p-xylene (C₈H₇Cl) and tetrachloro-p-xylene (C₈H₄Cl₄) demonstrate intermediate properties. Higher chlorination correlates with increased stability and persistence but also stricter regulatory scrutiny, as seen in the U.S. Toxic Chemical Release Inventory requirements for xylene isomers .

Physicochemical and Environmental Properties

  • Thermal Stability : this compound’s fully chlorinated structure likely surpasses Dichlorodi-p-xylylene in thermal resistance, akin to Dechlorane Plus .
  • Reactivity : Reduced hydrogen content minimizes radical-driven degradation, enhancing environmental persistence.
  • Toxicity: Chlorinated aromatics often exhibit neurotoxic and carcinogenic effects.

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